molecular formula C21H14ClFN2O3 B14865471 (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B14865471
M. Wt: 396.8 g/mol
InChI Key: CXSDTKLEULZTEE-UHFFFAOYSA-N
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Description

(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a chromene core, a furan ring, and a substituted phenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate alkynes or alkenes under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent, such as furan-2-carboxaldehyde, under suitable conditions.

    Substitution on the Phenyl Ring: The 3-chloro-4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate halogenated precursors.

    Formation of the Imino Group: The imino group can be formed by reacting the intermediate with an amine or imine precursor under controlled conditions.

    Final Coupling: The final step involves coupling the chromene intermediate with the furan-containing intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the phenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogenated compounds, organometallic reagents, and strong acids or bases are commonly employed.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.

    Reduction: Reduced derivatives such as primary and secondary amines.

    Substitution: Substituted derivatives with various functional groups like halogens, alkyl, and aryl groups.

Scientific Research Applications

(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives, such as:

Uniqueness

  • Structural Features : The presence of the furan ring and the specific substitution pattern on the phenyl group make it unique compared to other chromene derivatives.
  • Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C21H14ClFN2O3

Molecular Weight

396.8 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C21H14ClFN2O3/c22-17-11-14(7-8-18(17)23)25-21-16(10-13-4-1-2-6-19(13)28-21)20(26)24-12-15-5-3-9-27-15/h1-11H,12H2,(H,24,26)

InChI Key

CXSDTKLEULZTEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=C(C=C3)F)Cl)O2)C(=O)NCC4=CC=CO4

Origin of Product

United States

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